Methyl {[9-(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate
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Overview
Description
Methyl {[9-(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate is a complex organic compound with a unique structure that includes a triazoloquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[9-(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. The process begins with the preparation of the triazoloquinazoline core, followed by the introduction of the fluorophenyl group and the sulfanyl acetate moiety. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl {[9-(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the creation of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where its unique structure might interact with specific biological targets.
Industry: The compound’s unique properties could make it useful in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which Methyl {[9-(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate exerts its effects is likely related to its ability to interact with specific molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Triazoloquinazolines: Compounds with a similar core structure but different substituents.
Fluorophenyl Derivatives: Compounds that include the fluorophenyl group but have different core structures.
Sulfanyl Acetates: Compounds that feature the sulfanyl acetate moiety but differ in other structural aspects.
Uniqueness
Methyl {[9-(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate is unique due to its combination of a triazoloquinazoline core with a fluorophenyl group and a sulfanyl acetate moiety. This unique structure may confer specific properties that are not found in other similar compounds, making it a valuable target for further research and development.
Biological Activity
Methyl {[9-(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate is a complex organic compound belonging to the quinazoline and triazole family. This compound has garnered interest due to its potential biological activities, particularly in the field of oncology and as a kinase inhibitor. This article reviews the biological activity of this compound based on recent research findings.
Synthesis and Structure
The compound is synthesized through a multi-step process involving the formation of the quinazoline and triazole moieties. The synthesis typically involves:
- Formation of the Quinazoline Core : Utilizing precursors that allow for the cyclization necessary to form the quinazoline structure.
- Introduction of Triazole : The incorporation of a triazole ring can enhance biological activity by increasing interaction with target proteins.
- Sulfanyl Group Addition : The sulfanyl group is critical for enhancing the compound's reactivity and biological interactions.
Anticancer Properties
Recent studies have demonstrated that derivatives of quinazoline with triazole moieties exhibit significant anticancer properties. For instance:
- Inhibition of MET Kinase : Compounds similar to this compound have shown potent inhibition against MET kinase in various cancer cell lines. The IC50 values for these compounds ranged from 6.1 μM to higher concentrations depending on the specific derivative and cell line tested .
- Apoptosis Induction : Studies indicate that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and activation of pro-apoptotic pathways .
The mechanism by which this compound exerts its effects involves:
- Kinase Inhibition : The compound targets receptor tyrosine kinases (RTKs) such as MET and PDGFRA. These kinases play crucial roles in tumor growth and metastasis .
- DNA Intercalation : Some derivatives may also act as DNA intercalators which can disrupt DNA replication in cancer cells .
Study 1: MET Kinase Inhibition
A study focused on the synthesis of quinazoline derivatives bearing triazole moieties assessed their inhibitory effects on MET kinase using homogeneous time-resolved fluorescence assays. The findings revealed that certain derivatives exhibited significant antiproliferative effects across multiple cancer cell lines including AsPC-1 and MKN-45 with IC50 values as low as 6.1 μM .
Study 2: Apoptosis in Spheroid Cultures
Another investigation evaluated the efficacy of these compounds in three-dimensional spheroid cultures mimicking tumor microenvironments. Results indicated that this compound significantly suppressed cell growth and induced apoptosis in MET-overexpressing cells .
Data Tables
Compound | Target Kinase | IC50 (μM) | Cell Line Tested | Mechanism |
---|---|---|---|---|
8c | MET | 6.1 | AsPC-1 | Apoptosis induction |
8h | PDGFRA | 9.0 | MKN-45 | Growth inhibition |
8d | Other RTKs | 12.5 | HT29 | DNA intercalation |
Properties
Molecular Formula |
C20H21FN4O3S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
methyl 2-[[9-(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C20H21FN4O3S/c1-20(2)8-13-16(14(26)9-20)17(11-4-6-12(21)7-5-11)25-18(22-13)23-19(24-25)29-10-15(27)28-3/h4-7,17H,8-10H2,1-3H3,(H,22,23,24) |
InChI Key |
XDDSDQYPVMGEKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC(=N3)SCC(=O)OC)N2)C4=CC=C(C=C4)F)C(=O)C1)C |
Origin of Product |
United States |
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